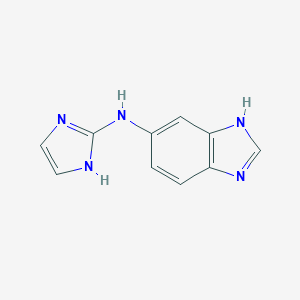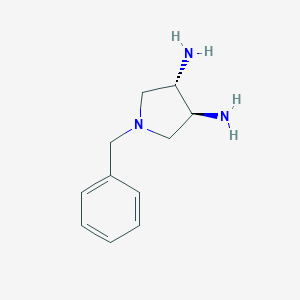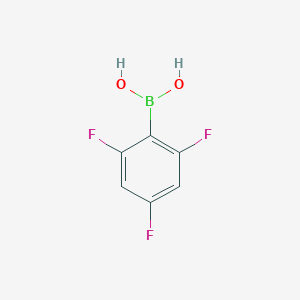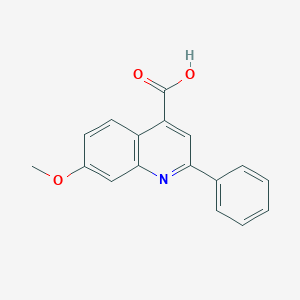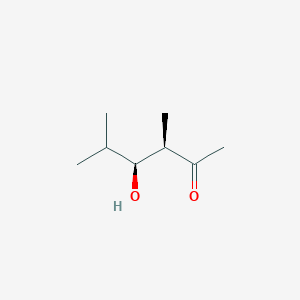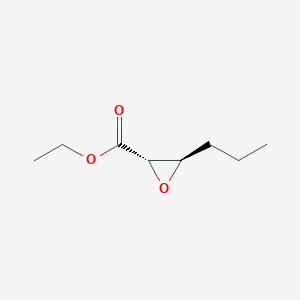
Oxiranecarboxylic acid,3-propyl-,ethyl ester,(2s-trans)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its chiral centers at the 2nd and 3rd positions, making it an important molecule in stereochemistry. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate typically involves the enantioselective epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often involve the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism by which ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making the compound a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate can be compared with other similar compounds such as:
(2S,3R)-3-methylglutamate: Another chiral compound used in the synthesis of biologically active molecules.
Ethyl 3-phenylglycidate: Used in the synthesis of pharmaceuticals and has similar reactivity due to the presence of an oxirane ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of ethyl (2S,3R)-3-propyl-2-oxiranecarboxylate in various chemical processes.
Eigenschaften
CAS-Nummer |
172277-26-8 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl (2S,3R)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-5-6-7(11-6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
MRUCFECRMITDHC-RQJHMYQMSA-N |
Isomerische SMILES |
CCC[C@@H]1[C@H](O1)C(=O)OCC |
SMILES |
CCCC1C(O1)C(=O)OCC |
Kanonische SMILES |
CCCC1C(O1)C(=O)OCC |
Synonyme |
Oxiranecarboxylic acid, 3-propyl-, ethyl ester, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


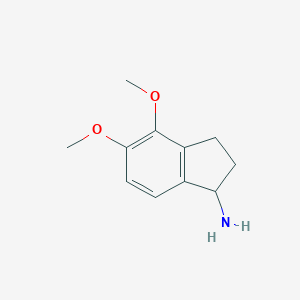
![1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B63232.png)
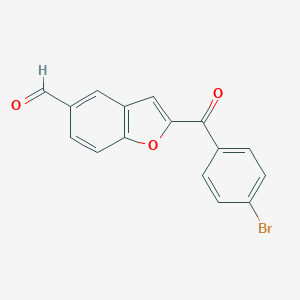
![3-(4-Methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B63235.png)

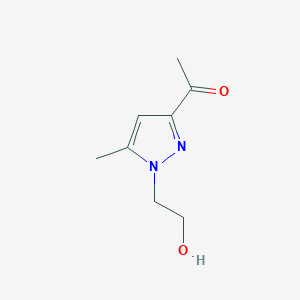
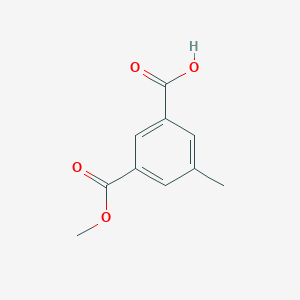
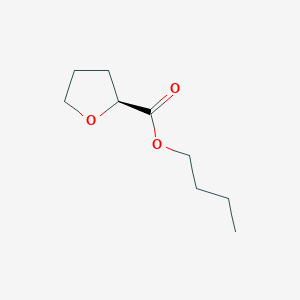
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
